molecular formula C11H22ClNO2 B1407355 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1987680-40-9

1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1407355
CAS No.: 1987680-40-9
M. Wt: 235.75 g/mol
InChI Key: KNMSOLPODKAQDQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with ethylpropyl bromide under basic conditions to form the corresponding piperidine derivative. This intermediate is then subjected to carboxylation using carbon dioxide to yield the carboxylic acid. Finally, the hydrochloride salt is formed by reacting the carboxylic acid with hydrochloric acid .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .

Mechanism of Action

The mechanism of action of 1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

1-pentan-3-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-3-10(4-2)12-7-5-9(6-8-12)11(13)14;/h9-10H,3-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMSOLPODKAQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride
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1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride
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1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride

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